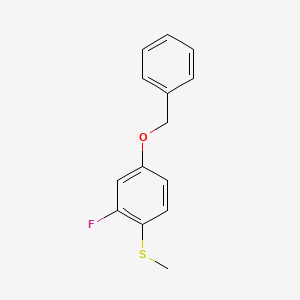
(S)-2-((3-((3-fluorobenzyl)oxy)benzyl)amino)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((3-((3-fluorobenzyl)oxy)benzyl)amino)propanamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of a fluorobenzyl group, which imparts specific chemical and physical characteristics to the molecule. This compound is of interest in various fields, including medicinal chemistry and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((3-((3-fluorobenzyl)oxy)benzyl)amino)propanamide involves several steps. One common method includes the following steps :
Starting Materials: The synthesis begins with the appropriate benzylamine and fluorobenzyl alcohol.
Reaction Conditions: The reaction typically involves the use of isopropyl acetate as a solvent and methanesulfonic acid as a catalyst.
Procedure: The mixture is stirred and heated to 50°C, followed by the addition of safinamide (BaseSAF-4) and isopropyl acetate. The reaction mixture is then cooled to 25°C to induce crystallization.
Purification: The resulting solid is filtered, washed with ethyl acetate, and dried under reduced pressure to obtain the final product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained through crystallization and purification steps.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-((3-((3-fluorobenzyl)oxy)benzyl)amino)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
(S)-2-((3-((3-fluorobenzyl)oxy)benzyl)amino)propanamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-2-((3-((3-fluorobenzyl)oxy)benzyl)amino)propanamide involves its interaction with specific molecular targets. The fluorobenzyl group plays a crucial role in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Safinamide: A related compound with similar structural features.
Fluorobenzyl Derivatives: Compounds with fluorobenzyl groups that exhibit similar chemical properties.
Uniqueness
(S)-2-((3-((3-fluorobenzyl)oxy)benzyl)amino)propanamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.
Propiedades
Fórmula molecular |
C17H19FN2O2 |
|---|---|
Peso molecular |
302.34 g/mol |
Nombre IUPAC |
(2S)-2-[[3-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide |
InChI |
InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-4-3-7-16(9-13)22-11-14-5-2-6-15(18)8-14/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1 |
Clave InChI |
XZVNPHMSKCAJKA-LBPRGKRZSA-N |
SMILES isomérico |
C[C@@H](C(=O)N)NCC1=CC(=CC=C1)OCC2=CC(=CC=C2)F |
SMILES canónico |
CC(C(=O)N)NCC1=CC(=CC=C1)OCC2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10H-[1,4]Oxazino[4,3-a]benzimidazole](/img/structure/B14762634.png)


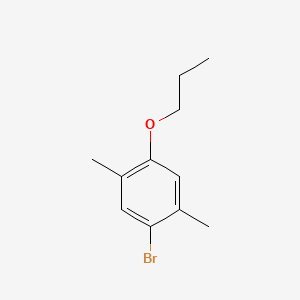
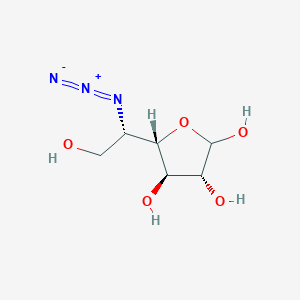
![Tert-butyl (1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14762669.png)
![3-Methoxy-4-[(4-methoxyphenyl)methyl]benzaldehyde](/img/structure/B14762673.png)
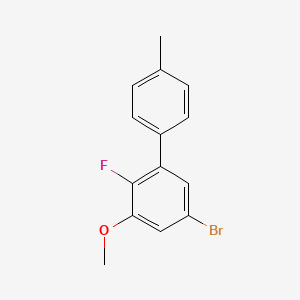
![Methyl 5-amino-3'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14762688.png)
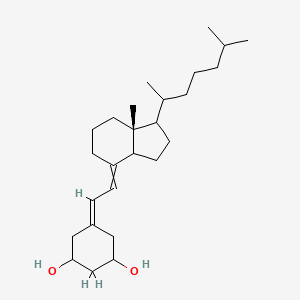
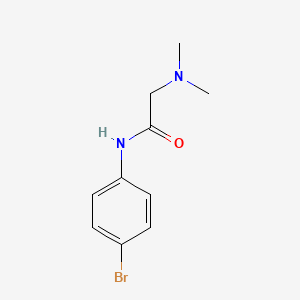
![3-Amino-N-((3'-methyl-[1,1'-biphenyl]-4-yl)methyl)propanamide hydrochloride](/img/structure/B14762707.png)
